molecular formula C13H18N2O B1208475 Fenoxazoline CAS No. 4846-91-7

Fenoxazoline

Cat. No. B1208475
CAS RN: 4846-91-7
M. Wt: 218.29 g/mol
InChI Key: GFYSWQDCHLWRMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of Fenoxazoline-related compounds involves several chemical reactions that allow for the formation of complex structures. For example, chiral phosphinooxazolines (PHOX ligands) are synthesized to coordinate to a metal center with both N- and P-atoms, demonstrating the ability to control the steric and electronic properties for specific applications through variation of the oxazoline ring, the backbone, and the phosphine moiety (Helmchen & Pfaltz, 2000).

Molecular Structure Analysis

The molecular structure of Fenoxazoline and its derivatives can be tailored for specific functions. The modular structure of phosphinooxazolines, for instance, facilitates effective enantiocontrol in metal-catalyzed reactions, highlighting the significance of molecular design in achieving desired chemical properties and reactions (Helmchen & Pfaltz, 2000).

Chemical Reactions and Properties

Fenoxazoline and its analogs participate in a variety of chemical reactions, offering valuable insights into their reactivity and potential applications. Cobalt-bisoxazoline-catalyzed asymmetric Kumada cross-coupling is a notable example, demonstrating high enantioselectivity and yield, which could be beneficial in developing nonsteroidal anti-inflammatory drugs (Mao et al., 2014).

Physical Properties Analysis

The physical properties of Fenoxazoline derivatives, such as poly(2-oxazoline)s (PAOx), have been extensively studied for their biomedical applications. These studies provide a comprehensive overview of PAOx homopolymers and their properties, including synthesis, polymerization, and the effect of side-chain structures on polymer properties (Glassner et al., 2018).

Chemical Properties Analysis

Investigating the chemical properties of Fenoxazoline and related compounds reveals their potential in various applications. For instance, the photodecomposition study of fenazaquin, a compound related to Fenoxazoline, under UV and sunlight conditions, offers insights into the stability and degradation pathways of these compounds (Bhattacharyya et al., 2003).

Scientific Research Applications

Analytical Characterization

Fenoxazoline's analytical characterization has been enhanced through various studies. Pillai, Deshpande, and Mohanraj (2015) developed an isocratic liquid chromatography method for fenoxazoline hydrochloride. Their study also involved identifying degradation products of fenoxazoline using liquid chromatography-mass spectrometry and thin-layer chromatography-mass spectrometry, providing insights into its stability under different conditions (Pillai, Deshpande, & Mohanraj, 2015).

Drug Formulation

A study by Claeys et al. (2012) explored poly(2-ethyl-2-oxazoline) as a matrix excipient for drug formulation, using fenofibrate as a model drug. This research demonstrated the potential for fenoxazoline derivatives in modifying drug release and enhancing the solubility of lipophilic drugs (Claeys et al., 2012).

Drug Delivery Systems

The use of fenoxazoline derivatives in drug delivery systems has been highlighted by Sedláček and Hoogenboom (2020). They provided an overview of the progress in drug delivery systems based on poly(2-oxazoline)s and poly(2-oxazine)s, emphasizing the emerging potential of these compounds in the context of current polymer therapeutics research (Sedláček & Hoogenboom, 2020).

Comparative Studies for Drug Carriers

Boel et al. (2019) conducted a comparative study of poly(2-ethyl-2-oxazoline) and other polymers as carriers in the formulation of amorphous solid dispersions of poorly soluble drugs. This study included fenofibrate as a model drug, indicating that fenoxazoline derivatives can be effective in drug formulation purposes (Boel et al., 2019).

Novel Therapeutics

Deng et al. (2017) identified a novel peroxisome proliferator-activated receptor alpha agonist with a structure distinct from existing agonists, which demonstrated therapeutic potential for diabetic retinopathy. This study indicates the role of fenoxazoline derivatives in developing new therapeutic agents (Deng et al., 2017).

Polyoxazolines in Biomedical Applications

Adams and Schubert (2007) reviewed the development of polyoxazoline-based polymers in biological and biomedical contexts. Their study highlights the diverse applications of these polymers, including their use in nanoscalar systems, drug and gene delivery, and stimuli-responsive systems (Adams & Schubert, 2007).

properties

IUPAC Name

2-[(2-propan-2-ylphenoxy)methyl]-4,5-dihydro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-10(2)11-5-3-4-6-12(11)16-9-13-14-7-8-15-13/h3-6,10H,7-9H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFYSWQDCHLWRMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1OCC2=NCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

21370-21-8 (unspecified hydrochloride)
Record name Fenoxazoline [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004846917
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30197533
Record name Fenoxazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30197533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fenoxazoline

CAS RN

4846-91-7
Record name Fenoxazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4846-91-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fenoxazoline [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004846917
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fenoxazoline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13736
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Fenoxazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30197533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fenoxazoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.124
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FENOXAZOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97JJW1W1R3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fenoxazoline
Reactant of Route 2
Reactant of Route 2
Fenoxazoline
Reactant of Route 3
Reactant of Route 3
Fenoxazoline
Reactant of Route 4
Reactant of Route 4
Fenoxazoline
Reactant of Route 5
Reactant of Route 5
Fenoxazoline
Reactant of Route 6
Reactant of Route 6
Fenoxazoline

Citations

For This Compound
58
Citations
AM Lorino, F Lofaso, E Dahan, A Coste, A Harf… - Chest, 1999 - Elsevier
… with fenoxazoline hydrochloride, and with both fenoxazoline … fenoxazoline hydrochloride (p < 0.001), and 0.48 ± 0.15 cm H 2 O/L/s with both the mechanical dilator and fenoxazoline …
Number of citations: 25 www.sciencedirect.com
T Hauet, A Ramassamy, P Badia, N Julien… - La Revue de …, 1996 - europepmc.org
… by a nasal vasoconstrictor:fenoxazoline. The worsening of … fenoxazoline intoxication and paroxystic hypertension, myocardial ischemia or stroke, but association between fenoxazoline …
Number of citations: 2 europepmc.org
JC Honorio, CR Ribas, MFC Arruda, LF Bianchini… - Insight, 2016 - researchgate.net
Background and Objective: When applied, nasal decongestants may reach cells of Staphylococcus aureus, a bacterium that commonly colonizes the mucosa. The aim of this study was …
Number of citations: 0 www.researchgate.net
T Hauet - Reactions, 1996 - Springer
The development of digital ischaemia in a 53-year-old woman was attributed to the long-term abuse of the nasal vasoconstrictor, fenoxazoline. The woman had abused a fenoxazoline …
Number of citations: 0 link.springer.com
CA Oliveira, CR Braga, D Sole, CK Naspitz - Jornal de Pediatria, 1996 - europepmc.org
… At the end of this period, a topical vasoconstrictor (fenoxazoline 0.05%) was instilled and … , which was observed after the use of fenoxazoline. Clinical scores (physician and patient), …
Number of citations: 3 europepmc.org
J Levrier, S MOLON‐NOBLOT, D Duval… - Fundamental & …, 1989 - Wiley Online Library
… Commercially available solutions of the nasal vasoconstrictors tymazoline, fenoxazoline or oxymetazoline do not alter ciliary movement ex vivo at dose levels equal to or greater than …
Number of citations: 8 onlinelibrary.wiley.com
F Bucaretchi, S Dragosavac, RJ Vieira - Jornal de pediatria, 2003 - SciELO Brasil
… 13/18 of those exposed to fenoxazoline remained asymptomatic. This data indicates that topical fenoxazoline use for children may, perhaps, be safer than with naphazoline (Table 2). …
Number of citations: 40 www.scielo.br
H Humbert, MD Cabiac, C Dubray… - Clinical Pharmacology …, 1996 - Wiley Online Library
… administration of two puffs of fenoxazoline (ie, 0.210 mg fenoxazoline chlorohydrate, Aturgyl, Synthelabo Laboratories, MeudonLa-Foret, France). Fenoxazoline chlorohydrate, a local …
Number of citations: 57 ascpt.onlinelibrary.wiley.com
E Garcia-Albea - Journal of Neurology, Neurosurgery, and …, 1983 - ncbi.nlm.nih.gov
… of fenoxazoline HCL nasal spray was distaken ergotamine compounds. Five years continued. Only exceptionally has arterial before admission "sinusitis" was diagnosed beadingbeen …
Number of citations: 9 www.ncbi.nlm.nih.gov
J Montalbim, L Ibanex, G Rodriguez, M Lopez… - Springer
Patient 1. Chronic allergic rhinitis was treated by a 40-year-old man with intranasal fenoxazoline 10mg every 5 days for 15 years He was admitted with sudden speech difficulty and …
Number of citations: 0 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.